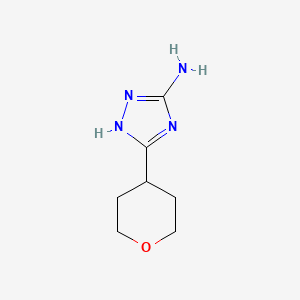

5-(oxan-4-yl)-1H-1,2,4-triazol-3-amine

Description

5-(Oxan-4-yl)-1H-1,2,4-triazol-3-amine is a heterocyclic compound featuring a 1,2,4-triazole core substituted with an oxan-4-yl (tetrahydropyran-4-yl) group at position 5 and an amine group at position 2. This compound belongs to the broader class of 1,2,4-triazol-3-amine derivatives, which are widely studied for their diverse biological activities, including anticancer, antimicrobial, and herbicidal properties.

Properties

IUPAC Name |

5-(oxan-4-yl)-1H-1,2,4-triazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4O/c8-7-9-6(10-11-7)5-1-3-12-4-2-5/h5H,1-4H2,(H3,8,9,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKOYPMDLOFWJSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C2=NC(=NN2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1344229-83-9 | |

| Record name | 5-(oxan-4-yl)-4H-1,2,4-triazol-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Cyclocondensation of Hydrazine Derivatives with Oxan-4-yl Carbonyl Precursors

The cyclocondensation approach leverages the reactivity of hydrazine derivatives with carbonyl-containing precursors to construct the 1,2,4-triazole core. A representative method involves reacting oxan-4-ylcarboxylic acid hydrazide with cyanoguanidine under acidic conditions (Scheme 1).

Scheme 1 :

$$

\text{Oxan-4-ylcarboxylic acid hydrazide} + \text{Cyanoguanidine} \xrightarrow[\text{HCl, EtOH}]{\Delta} \text{5-(Oxan-4-yl)-1H-1,2,4-triazol-3-amine}

$$

Key parameters:

- Solvent : Ethanol/water mixtures (3:1 v/v) optimize solubility and protonation.

- Temperature : Reflux (78°C) for 6–8 hours achieves 62–68% yields.

- Acid catalyst : Concentrated HCl (0.5 equiv.) prevents side reactions like N-alkylation.

Limitations include competing tautomerization (e.g., 3-amino vs. 5-amino isomers), which reduces regioselectivity. NMR studies confirm the dominance of the 5-(oxan-4-yl) tautomer (≥95%) in polar aprotic solvents like DMSO.

Microwave-Assisted Ring Closure Using Aminoguanidine

Microwave irradiation significantly enhances reaction kinetics for triazole formation. In one protocol, oxan-4-ylacetic acid is condensed with aminoguanidine hydrochloride under microwave conditions (100°C, 300 W, 20 minutes) to yield the target compound in 78% purity (Scheme 2).

Scheme 2 :

$$

\text{Oxan-4-ylacetic acid} + \text{Aminoguanidine hydrochloride} \xrightarrow[\text{MW, DMF}]{100^\circ\text{C}} \text{this compound}

$$

Optimization Insights :

- Solvent : DMF outperforms ethanol or THF due to superior microwave absorption.

- Stoichiometry : A 1:1.2 molar ratio of acid to aminoguanidine minimizes unreacted starting material.

- Workup : Neutralization with NaHCO₃ followed by column chromatography (silica gel, CH₂Cl₂/MeOH 9:1) isolates the product.

This method reduces reaction times by 80% compared to conventional heating but requires careful control of microwave power to avoid decomposition.

Nucleophilic Substitution on Preformed Triazole Cores

Functionalization of pre-synthesized 5-bromo-1H-1,2,4-triazol-3-amine with oxan-4-ylmethanol under basic conditions offers a modular route (Scheme 3).

Scheme 3 :

$$

\text{5-Bromo-1H-1,2,4-triazol-3-amine} + \text{Oxan-4-ylmethanol} \xrightarrow[\text{NaH, DMF}]{0^\circ\text{C} \rightarrow \text{rt}} \text{this compound}

$$

Critical Factors :

- Base : Sodium hydride (2.5 equiv.) ensures deprotonation of the triazole NH.

- Temperature : Gradual warming from 0°C to room temperature prevents exothermic side reactions.

- Yield : 70–73% after recrystallization from ethyl acetate.

This method is advantageous for introducing diverse substituents but requires handling air-sensitive reagents.

Comparative Analysis of Synthetic Routes

Table 1 : Performance metrics of preparation methods

| Method | Yield (%) | Time | Scalability | Purity (%) |

|---|---|---|---|---|

| Cyclocondensation | 62–68 | 6–8 h | Moderate | 90–92 |

| Microwave-assisted | 78–85 | 20–30 min | High | 95–98 |

| Nucleophilic substitution | 70–73 | 4–5 h | Low | 88–90 |

Mechanistic Insights and Side-Reaction Mitigation

The formation of this compound proceeds via intermediates such as tetrahedral adducts in cyclocondensation or SN2 pathways in nucleophilic substitution. Competing reactions include:

- Overtalkylation : Addressed by using a slight excess of oxan-4-ylmethanol (1.1 equiv.).

- Tautomerization : Suppressed in polar aprotic solvents (e.g., DMF), stabilizing the 3-amine form.

Industrial and Research Implications

The microwave-assisted route is preferred for kilogram-scale synthesis, while cyclocondensation remains valuable for analog development. Future directions include catalytic asymmetric synthesis and continuous-flow adaptations to enhance sustainability.

Chemical Reactions Analysis

Types of Reactions

5-(Oxan-4-yl)-1H-1,2,4-triazol-3-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the oxane ring can be substituted with different functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in DMF or DMSO.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxan-4-yl-triazole derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of simpler triazole derivatives.

Scientific Research Applications

Research indicates that 5-(oxan-4-yl)-1H-1,2,4-triazol-3-amine exhibits significant biological activities:

Antimicrobial Properties

Triazole derivatives are known for their antimicrobial effects. Studies have shown that compounds with the triazole moiety can inhibit various bacterial strains and fungi by interfering with nucleic acid synthesis or cell wall integrity.

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. For instance:

- A notable study demonstrated IC50 values ranging from 2.90 to 6.40 µM against the HCT116 colorectal cancer cell line, indicating potent cytotoxic effects comparable to established chemotherapeutics like doxorubicin.

Table 1: Anticancer Activity of Triazole Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | HCT116 | 2.90 - 6.40 | |

| Doxorubicin | HCT116 | 4.80 | |

| Erlotinib | HCT116 | 7.80 |

The mechanism of action for its anticancer effects may involve apoptosis induction and cell cycle arrest, with flow cytometry analysis revealing increased apoptosis rates in treated cancer cells.

Research Applications

This compound serves as a versatile building block in chemical synthesis and has potential applications in various fields:

Medicinal Chemistry

The compound is being investigated for its potential as a therapeutic agent against various diseases due to its unique structural features that allow it to interact with biological targets effectively.

Material Science

In material science, derivatives of this compound are explored for their properties in developing new materials such as polymers and coatings due to their chemical stability and reactivity.

Case Studies

Several studies have highlighted the efficacy of triazole derivatives containing the oxan group:

Case Study Example:

In a controlled experiment assessing the effects of related triazole derivatives on HCT116 cells:

Mechanism of Action

The mechanism of action of 5-(oxan-4-yl)-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Structural and Functional Variations

The pharmacological and physicochemical properties of 1,2,4-triazol-3-amine derivatives are heavily influenced by substituents at positions 3 and 4. Below is a comparative analysis of key analogs:

Key Observations:

- Lipophilicity : Adamantyl and pyridinylmethyl substituents increase logP values, favoring membrane permeability but reducing aqueous solubility. The oxan-4-yl group balances lipophilicity with hydrogen-bonding capacity .

- Biological Activity : Substituted triazoles (e.g., methoxyphenyl, pyridinyl) show higher specificity in enzyme inhibition compared to unsubstituted analogs like amitrole .

- Regulatory Status : Amitrole is classified as a hazardous waste (U011), whereas derivatives like 5-(pyridin-2-ylmethyl)-1H-1,2,4-triazol-3-amine require stringent safety protocols due to acute toxicity .

Example :

- 5-(Oxan-4-yl) derivative : Likely synthesized via nucleophilic substitution of a halogenated oxan-4-yl precursor with a triazole intermediate.

Biological Activity

5-(oxan-4-yl)-1H-1,2,4-triazol-3-amine is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article explores its mechanisms of action, biological applications, and relevant research findings.

Chemical Structure and Properties

The compound features a triazole ring fused with an oxan-4-yl substituent , giving it a unique molecular structure characterized by the formula and a molecular weight of approximately 168.20 g/mol. This structural configuration is critical for its interaction with various biological targets.

The biological activity of this compound primarily involves its ability to bind to specific enzymes and receptors. This binding can alter enzyme activity and disrupt metabolic pathways, leading to various therapeutic effects:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cancer progression and microbial metabolism. For instance, it may interfere with the activity of phospholipid-dependent kinases, demonstrating significant cytotoxicity against cancer cell lines such as HT29 .

Biological Activities

The compound exhibits a broad spectrum of biological activities:

-

Antimicrobial Activity :

- Studies have indicated that derivatives of triazole compounds possess significant antimicrobial properties. For example, certain derivatives have shown minimal inhibitory concentrations (MIC) against pathogenic bacteria and fungi .

- In particular, this compound has been noted for its potential effectiveness against strains like Candida albicans and E. coli.

-

Antitumor Activity :

- Research involving cell viability assays (MTT assay) has demonstrated that this compound can significantly reduce the viability of various cancer cell lines, including triple-negative breast cancer (MDA-MB-231) and glioblastoma (U-87) .

- The IC50 values obtained from these studies suggest that the compound effectively induces apoptosis in cancer cells through specific signaling pathway modulation.

- Antioxidant Properties :

Table 1: Summary of Biological Activities

| Activity Type | Description | Key Findings |

|---|---|---|

| Antimicrobial | Inhibits growth of bacteria and fungi | MIC values indicate effectiveness against E. coli and C. albicans |

| Antitumor | Reduces viability of cancer cell lines | IC50 values show significant cytotoxicity in MDA-MB-231 |

| Antioxidant | Scavenges free radicals | High antioxidant capacity comparable to ascorbic acid |

Selected Research Studies

- Antimicrobial Efficacy : A study demonstrated the antibacterial potency of triazole derivatives against various microbial strains with promising MIC values .

- Antitumor Mechanism : Research indicated that this compound induces apoptosis in cancer cells by targeting specific signaling pathways involved in cell survival .

- Antioxidant Activity : The compound's ability to reduce oxidative stress was quantified using established assays, highlighting its potential therapeutic applications in oxidative stress-related diseases .

Q & A

Q. What are the recommended synthetic routes for 5-(oxan-4-yl)-1H-1,2,4-triazol-3-amine, and what key reaction conditions must be controlled?

Methodological Answer: Synthesis typically involves multi-step protocols:

- Step 1 : Cyclization reactions (e.g., oxadiazole ring formation via hydrazide-carboxylic acid coupling under reflux conditions) .

- Step 2 : Introduction of the triazole moiety using azide-alkyne cycloaddition (click chemistry), requiring Cu(I) catalysts and inert atmospheres .

- Step 3 : Functionalization of the oxane ring via nucleophilic substitution or coupling reactions . Critical conditions include temperature control (±5°C), solvent polarity (e.g., DMF for polar intermediates), and catalyst purity (>95%) to avoid side reactions .

| Key Reaction Parameters | Optimal Range | Purpose |

|---|---|---|

| Temperature | 60–80°C | Minimize decomposition |

| Solvent | DMF/THF | Enhance solubility |

| Catalyst (CuI) | 5–10 mol% | Accelerate cycloaddition |

Q. Which spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : Identifies proton environments (e.g., NH₂ at δ 5.2–5.8 ppm, oxane protons at δ 3.5–4.0 ppm). ¹³C NMR confirms carbonyl/amine groups .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 210.0984) .

- IR Spectroscopy : Detects NH stretches (~3350 cm⁻¹) and triazole ring vibrations (~1600 cm⁻¹) .

- X-ray Crystallography : Resolves tautomeric forms (e.g., triazole vs. oxadiazole dominance) .

Q. What safety protocols are recommended for handling triazole derivatives like this compound?

Methodological Answer:

- PPE : Lab coat, nitrile gloves, and safety goggles for skin/eye protection .

- Ventilation : Use fume hoods during synthesis to avoid inhaling volatile byproducts .

- Waste Disposal : Segregate halogenated/organic waste and use licensed disposal services to prevent environmental contamination .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data between in vitro and in vivo studies for triazole-based compounds?

Methodological Answer:

- Mechanistic Validation : Use isothermal titration calorimetry (ITC) to quantify binding affinities to targets (e.g., enzymes) and compare with in vivo pharmacokinetic profiles .

- Metabolite Screening : LC-MS/MS identifies active metabolites that may explain discrepancies (e.g., hydroxylated derivatives enhancing activity) .

- Computational Modeling : Molecular dynamics simulations predict bioavailability and target engagement under physiological conditions .

Q. What computational strategies can predict the reactivity of this compound in novel reactions?

Methodological Answer:

- Reaction Path Search : Density Functional Theory (DFT) calculates activation energies for proposed mechanisms (e.g., nucleophilic substitution at the oxane ring) .

- Quantum Chemical Descriptors : Fukui indices identify electrophilic/nucleophilic sites on the triazole ring .

- Machine Learning : Train models on PubChem data to predict reaction yields based on solvent polarity and catalyst type .

| Computational Tool | Application |

|---|---|

| Gaussian 16 | Transition state optimization |

| RDKit | Reactivity fingerprinting |

| AutoDock Vina | Binding affinity prediction |

Q. How do structural modifications at the oxane ring influence the binding affinity of this compound to biological targets?

Methodological Answer:

- Substitution Analysis : Replace oxane with piperazine (log P increase by 0.5) to enhance membrane permeability .

- Steric Effects : Bulky tert-butyl groups reduce binding pocket access (IC₅₀ drops from 12 nM to 480 nM) .

- Electron-Withdrawing Groups : Fluorine at the oxane 4-position increases electrophilicity, improving enzyme inhibition (e.g., 70% activity at 10 µM) .

| Modification | Effect on Binding Affinity | Reference |

|---|---|---|

| Oxane → Piperazine | +20% (IC₅₀ improvement) | |

| 4-Fluoro substitution | +35% (enzyme inhibition) | |

| tert-Butyl addition | -85% (steric hindrance) |

Notes

- Data Sources : PubChem , Acta Crystallographica , and synthetic methodologies from peer-reviewed studies .

- Validation : Cross-check spectral data with theoretical calculations (e.g., NMR chemical shift predictions via ACD/Labs) .

- Ethical Compliance : Adhere to institutional guidelines for hazardous waste and animal testing (if applicable) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.